molecular formula C19H30N2O2 B5698922 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine

1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B5698922
M. Wt: 318.5 g/mol
InChI Key: QNGDIOCYHPCMQL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine is a chemical compound of interest in scientific research. Piperazine derivatives are frequently explored in medicinal chemistry for their potential biological activities and as a scaffold for developing novel therapeutic agents . The specific research applications and mechanism of action for this particular compound are not fully established in the current scientific literature and are an active area of investigation. Researchers are advised to consult specialized chemical and pharmacological databases for the most recent studies. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Handle all chemicals with appropriate personal protective equipment (PPE) and refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-cyclohexyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDIOCYHPCMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with cyclohexyl chloride and 2,4-dimethoxybenzyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical pathways.

Comparison with Similar Compounds

Pharmacological Insights :

  • MT-45 exhibits potent analgesic activity but severe neurotoxicity, linked to its unmodified phenyl groups .
  • The 2,4-dimethoxybenzyl group in the target compound may reduce toxicity by preventing reactive metabolite formation .

PB28 (1-Cyclohexyl-4-[3-(5-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-Yl)Propyl]Piperazine)

PB28 is a σ2 receptor agonist with anticancer activity. Structural and functional contrasts include:

Property This compound PB28
4-Position Substituent 2,4-Dimethoxybenzyl 3-(5-Methoxytetralin)propyl
Receptor Affinity σ1/σ2 (predicted) σ2 Ki = 0.68 nM; σ1 Ki = 0.38 nM
Therapeutic Use Under investigation Anticancer (induces caspase activation)
Selectivity Unknown Low σ2/σ1 selectivity

Key Findings :

  • PB28’s tetralin-propyl chain enhances σ2 binding, while the dimethoxybenzyl group in the target compound may favor σ1 interactions .

Fezolinetant Intermediate ((R)-4-(2,4-Dimethoxybenzyl)-3-Methylpiperazin-2-One)

This intermediate shares the 2,4-dimethoxybenzyl group but includes a methylated piperazine ring:

Property This compound Fezolinetant Intermediate
Piperazine Modification None 3-Methyl-2-one
Role Receptor ligand Neurokinin-3 (NK3) antagonist intermediate
Synthetic Utility Direct receptor interaction Facilitates stereochemical control

Structural-Activity Relationship (SAR) Trends

  • Substituent Effects :

    • Lipophilic Groups (e.g., cyclohexyl) : Enhance blood-brain barrier penetration .
    • Methoxy Groups : Improve metabolic stability and reduce toxicity .
    • Aromatic Chains (e.g., tetralin-propyl in PB28) : Increase σ receptor affinity .
  • Piperazine Core Modifications :

    • N-methylation or oxidation (e.g., Fezolinetant intermediate) alters receptor selectivity and synthetic pathways .

Biological Activity

1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C18_{18}H26_{26}N2_2O2_2
  • Molecular Weight : 302.41 g/mol

The presence of the piperazine ring is significant as it is known for contributing to a wide range of pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways require further elucidation.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Modulation of apoptotic pathways involving caspases

Study 1: Cytotoxicity in Cancer Cells

In a recent study, the cytotoxic effects of this compound were evaluated using K562 leukemic cells. The compound exhibited an IC50_{50} value of approximately 50 µM after 72 hours of exposure, indicating significant cytotoxicity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting potent antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Modifications to the piperazine ring and substituents on the benzyl group can significantly influence biological activity. For instance:

ModificationEffect on Activity
Addition of halogen atomsIncreased antimicrobial potency
Variation in alkyl chain lengthAltered cytotoxicity profiles
Substitution on benzyl moietyEnhanced selectivity towards cancer cells

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Effective against multiple bacterial strains with MIC values as low as 32 µg/mL.
  • Anticancer Activity : Significant cytotoxic effects observed in leukemia cell lines with IC50_{50} values around 50 µM.
  • Mechanistic Insights : Induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting cyclohexylamine with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Catalysts like triethylamine can enhance reaction efficiency. Optimization parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm proton/carbon environments, including methoxy (-OCH3) and cyclohexyl group conformations.
  • X-ray Crystallography : Resolves 3D molecular geometry, hydrogen bonding, and steric effects of substituents.
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .

Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?

  • Methodology :

  • In vitro receptor binding assays : Screen for affinity at serotonin/dopamine transporters or opioid receptors using radioligand displacement (e.g., [3H]-ligands).
  • Cellular viability assays : Assess cytotoxicity via MTT or resazurin assays in neuronal or cancer cell lines.
  • Functional assays : Measure second-messenger responses (e.g., cAMP modulation) to infer activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the 2,4-dimethoxybenzyl substituent in modulating target receptor affinity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the 2/4 positions, removal of methoxy groups).
  • Binding Assays : Use competitive radioligand assays (e.g., Ki/IC50 determination) to compare affinity across analogs.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites.
  • Data Correlation : Statistically analyze substituent electronic effects (Hammett constants) vs. binding potency .

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodology :

  • Metabolic Profiling : Identify phase I/II metabolites (via LC-MS/MS) to assess bioactivation or detoxification pathways.
  • Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and blood-brain barrier penetration in animal models.
  • Dose-Response Curves : Compare in vitro IC50 values with in vivo effective doses to account for metabolic interference or off-target effects.
  • Cross-Species Validation : Test activity in human hepatocytes or microsomes to bridge preclinical and clinical relevance .

Q. How can researchers design robust crystallization protocols to overcome challenges in obtaining high-quality X-ray diffraction data for this compound?

  • Methodology :

  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water mixtures to optimize crystal growth.
  • Temperature Gradients : Test crystallization at 4°C vs. room temperature to stabilize lattice formation.
  • Additive Screening : Introduce small molecules (e.g., glycerol) to reduce crystal defects.
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with cryoprotectants (e.g., paraffin oil) to minimize ice formation during data collection .

Q. What analytical approaches are recommended to investigate the compound’s potential neurotoxicity or ototoxicity, as observed in structurally related piperazines?

  • Methodology :

  • In vitro Neurotoxicity Assays : Assess mitochondrial dysfunction (JC-1 staining) or oxidative stress (ROS detection) in neuronal cell lines.
  • Ototoxicity Models : Use cochlear explants or zebrafish lateral line assays to evaluate hair cell damage.
  • Electrophysiology : Patch-clamp recordings to study ion channel modulation (e.g., TRPV1, NMDA receptors).
  • Histopathology : Post-mortem analysis of brain/cochlear tissues in rodent models after chronic exposure .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported pharmacological data for this compound across different studies?

  • Methodology :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., cell lines, incubation times, buffer compositions).
  • Positive Controls : Include reference compounds (e.g., MT-45 for opioid activity) to calibrate experimental outputs.
  • Blinded Replication : Independent validation in multiple labs to minimize bias.
  • Meta-Analysis : Statistically aggregate data from published studies to identify trends or outliers .

Q. What strategies can mitigate batch-to-batch variability in synthetic yields during scale-up production for preclinical studies?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress.
  • Design of Experiments (DoE) : Use factorial design to optimize critical parameters (e.g., temperature, stirring rate).
  • Quality Control (QC) : Rigorous purity checks (HPLC, NMR) at each synthesis step.
  • Catalyst Recycling : Explore immobilized catalysts to enhance reproducibility .

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